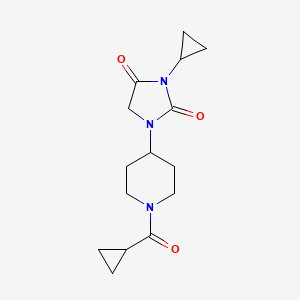

1-(1-环丙基甲酰哌啶-4-基)-3-环丙基咪唑啉-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

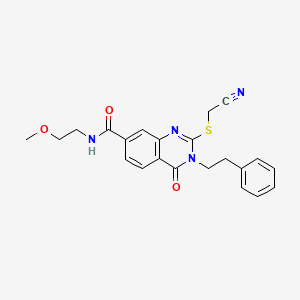

The compound 1-(1-Cyclopropanecarbonylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, which is a core structure in various pharmacologically active compounds. The presence of cyclopropyl groups in this compound suggests potential for increased chemical stability and lipophilicity, which can be advantageous in drug design.

Synthesis Analysis

The synthesis of related cyclopropane-containing compounds has been demonstrated in the literature. For instance, cyclopropane-based conformationally restricted analogues of histamine have been synthesized from chiral cyclopropane units, indicating that similar synthetic strategies could be applied to the synthesis of 1-(1-Cyclopropanecarbonylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione . Additionally, the synthesis of N-Mannich bases derived from imidazolidine-2,4-diones with cyclopropyl substituents has been described, which could provide insights into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound likely features a rigid framework due to the presence of cyclopropane rings, which can confer conformational restriction. This rigidity can influence the compound's interaction with biological targets. The imidazolidine-2,4-dione core is a versatile structure that can be modified to tune the compound's properties .

Chemical Reactions Analysis

While specific reactions of 1-(1-Cyclopropanecarbonylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione are not detailed in the provided papers, the reactivity of cyclopropane rings and imidazolidine-2,4-dione cores in general suggests that the compound could undergo various chemical transformations. These could include ring-opening reactions of the cyclopropane or reactions at the imidazolidine-2,4-dione moiety, such as N-alkylation or hydrolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives and imidazolidine-2,4-diones have been studied. Cyclopropane-containing compounds often exhibit increased lipophilicity, which can affect their pharmacokinetic properties . Imidazolidine-2,4-diones have been shown to possess anticonvulsant activity, and their physicochemical properties can be fine-tuned to optimize their biological activity . The cyclopentane-1,3-dione moiety has been used as a carboxylic acid isostere, suggesting that the imidazolidine-2,4-dione core could also be modified to improve drug-like properties .

科学研究应用

代谢和药代动力学

化合物的代谢、排泄和药代动力学:一项研究调查了INCB018424,一种选择性抑制剂,在人体内的代谢、排泄和药代动力学。这项研究对于理解复杂分子在人体内的处理方式至关重要,突显了研究新化合物如“1-(1-环丙基甲酰哌啶-4-基)-3-环丙基咪唑啉-2,4-二酮” (Shilling et al., 2010) 的代谢途径和药代动力学特征的重要性。

毒性和暴露研究

毒性和暴露评估:对各种化合物,包括拟除虫剂和其他化学品的环境暴露和潜在毒性的研究强调了对全面安全评估的必要性。这些研究通过生物监测评估人类对化学品的暴露,并探讨对公共健康的影响,这对于任何新化学品的科学或商业用途 (Barr et al., 2010) 都至关重要。

作用机制

Target of Action

The primary target of 1-(1-Cyclopropanecarbonylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione is the soluble epoxide hydrolase (sEH) . sEH is an enzyme that metabolizes fatty acid epoxides such as epoxyeicosatrienoic acids (EETs) and leukotoxin, which are important endogenous signaling lipids .

Mode of Action

This compound acts as a potent inhibitor of sEH . By inhibiting sEH, it prevents the conversion of fatty acid epoxides to their corresponding diols . This results in an increase in the in vivo concentration of EETs and other fatty acid epoxides .

Biochemical Pathways

The inhibition of sEH affects the metabolic pathway of fatty acid epoxides. The increased concentration of EETs and other fatty acid epoxides leads to various downstream effects, including anti-inflammatory, antihypertensive, neuroprotective, and cardioprotective effects .

Pharmacokinetics

The pharmacokinetic properties of this compound have been significantly improved over previously reported inhibitors . For example, it showed a 7-fold increase in potency , a 65-fold increase in Cmax , and a 3300-fold increase in AUC over its adamantane analogue . These improvements suggest a high bioavailability of the compound.

Result of Action

The inhibition of sEH by this compound leads to a reduction in the nociceptive response . In fact, it showed a 1000-fold increase in potency when compared to morphine in reducing hyperalgesia as measured by the mechanical withdrawal threshold using the in vivo carrageenan-induced inflammatory pain model .

属性

IUPAC Name |

1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c19-13-9-17(15(21)18(13)12-3-4-12)11-5-7-16(8-6-11)14(20)10-1-2-10/h10-12H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOCUHOJSKPPHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetic acid;2-[(E)-ethylideneamino]guanidine](/img/structure/B2500268.png)

![2-(2-Morpholinoethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500271.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2500272.png)

methyl}carbamate](/img/structure/B2500273.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2500278.png)

![2,4-difluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2500285.png)

![3-{[(tert-butoxy)carbonyl]amino}-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2500288.png)

![4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2500289.png)